molecular formula C52H36N2 B069261 N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine CAS No. 182507-83-1

N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine

Cat. No.: B069261
CAS No.: 182507-83-1
M. Wt: 688.9 g/mol
InChI Key: LBFXFIPIIMAZPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine typically involves the reaction of phenanthrene and diphenylamine derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions, where phenanthrene derivatives are coupled with diphenylamine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenanthrene or diphenylamine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine is unique due to its high thermal stability and excellent charge transport properties, making it a preferred choice for high-performance OLED applications .

Properties

IUPAC Name

N-[4-[4-(N-phenanthren-9-ylanilino)phenyl]phenyl]-N-phenylphenanthren-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H36N2/c1-3-17-41(18-4-1)53(51-35-39-15-7-9-21-45(39)47-23-11-13-25-49(47)51)43-31-27-37(28-32-43)38-29-33-44(34-30-38)54(42-19-5-2-6-20-42)52-36-40-16-8-10-22-46(40)48-24-12-14-26-50(48)52/h1-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFXFIPIIMAZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CC9=CC=CC=C9C1=CC=CC=C18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625008
Record name N~4~,N~4'~-Di(phenanthren-9-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

688.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182507-83-1
Record name N~4~,N~4'~-Di(phenanthren-9-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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